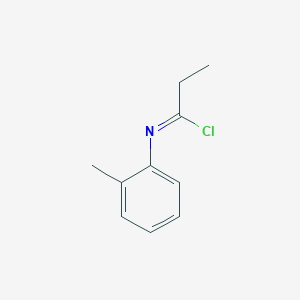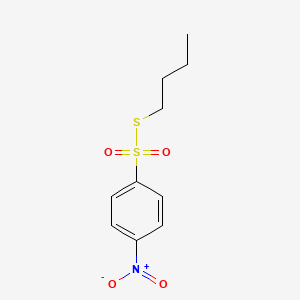![molecular formula C21H17O4Sb B14340054 2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol CAS No. 104945-03-1](/img/structure/B14340054.png)
2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure where an antimony atom is bonded to an indenyl group and two phenolic groups through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of an indenylstibine precursor with a phenolic compound. The reaction conditions often require a solvent such as toluene or dichloromethane and may be catalyzed by a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the antimony center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organoantimony compounds, which can be toxic.
化学反応の分析
Types of Reactions
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organoantimony species.
Substitution: The phenolic groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenolic rings.
科学的研究の応用
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use as an antitumor agent due to the unique properties of organoantimony compounds.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism by which 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The antimony center can form stable complexes with various metal ions, which can then participate in catalytic cycles or biological processes. The phenolic groups can also engage in hydrogen bonding and other interactions with biomolecules, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
Triphenylstibine: Another organoantimony compound with three phenyl groups attached to the antimony center.
Indenylstibine: Similar to the compound but without the phenolic groups.
Organoarsenic Compounds: These compounds share some chemical properties with organoantimony compounds but typically have different reactivity and toxicity profiles.
Uniqueness
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its combination of an indenyl group and phenolic groups bonded to an antimony center. This structure imparts specific chemical properties, such as the ability to form stable metal complexes and participate in various chemical reactions, making it distinct from other organoantimony compounds.
特性
CAS番号 |
104945-03-1 |
|---|---|
分子式 |
C21H17O4Sb |
分子量 |
455.1 g/mol |
IUPAC名 |
2-[(2-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol |
InChI |
InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-3-1-2-4-6(5)8;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2 |
InChIキー |
ACJCBSFYCFSXML-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=CC=C3O)OC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
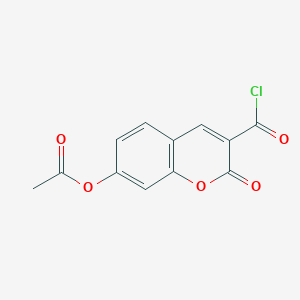
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
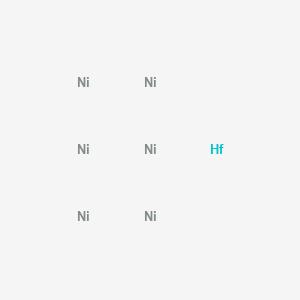
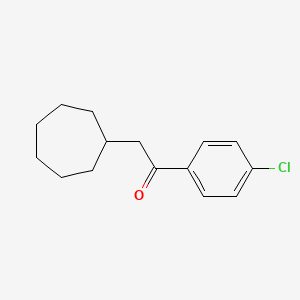
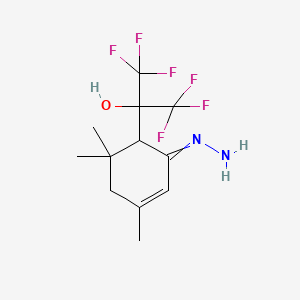
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
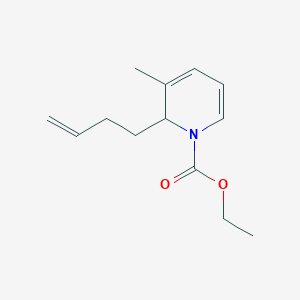
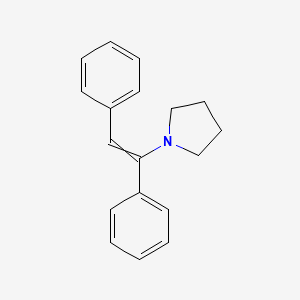
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
